2,3-Dimethylquinolin-4-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimalarial drugs

Certain quinoline derivatives have been shown to possess antimalarial activity. For instance, the drug chloroquine, used to treat and prevent malaria, is a quinoline derivative [].

Antibacterial agents

Some quinoline derivatives have exhibited antibacterial properties. Research is ongoing to develop new quinoline-based antibiotics to combat emerging strains of resistant bacteria [].

Anticancer agents

A number of quinoline derivatives are being investigated for their potential as anticancer agents due to their ability to target various biological processes in cancer cells [].

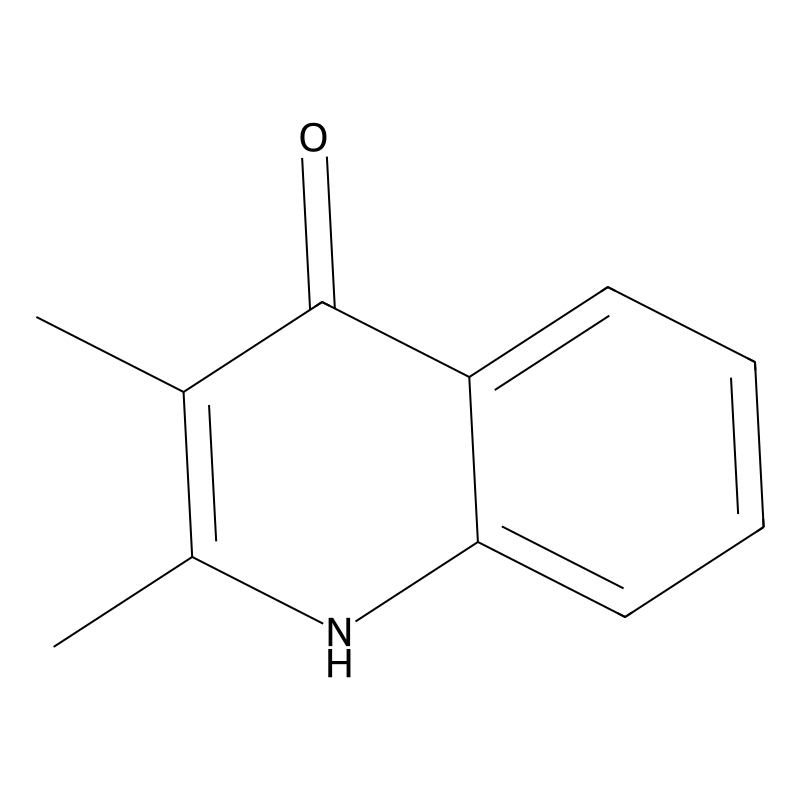

2,3-Dimethylquinolin-4-OL is an organic compound characterized by its quinoline structure, which includes a hydroxyl group at the 4-position and two methyl groups at the 2 and 3 positions. Its molecular formula is C₁₁H₁₁NO, and it has a molecular weight of approximately 175.21 g/mol. The compound is recognized for its potential applications in medicinal chemistry and as a precursor in various synthetic pathways.

There is no current information on the mechanism of action of 2,3-Dimethylquinolin-4-ol. However, quinolinols in general have been explored for their potential antibacterial, antifungal, and antitumor activities []. The presence of the hydroxyl group and the methyl groups on the quinoline ring might influence its interaction with biological targets, but this would require further investigation.

Another significant reaction involves N-alkylation, where the nitrogen atom in the quinoline ring can be alkylated using alkyl halides, leading to a variety of derivatives with modified biological activities. Furthermore, it can be involved in condensation reactions to form more complex heterocyclic compounds.

Research indicates that 2,3-Dimethylquinolin-4-OL exhibits notable antifungal activity. Studies have shown that it can inhibit the growth of various fungi, suggesting its potential as an antifungal agent in pharmaceutical applications . Moreover, its derivatives have been explored for cytotoxic properties against cancer cell lines, indicating a broader spectrum of biological activity that warrants further investigation .

The synthesis of 2,3-Dimethylquinolin-4-OL can be achieved through several methods:

- One-Pot Synthesis: A common approach involves reacting 2-fluorophenol with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid as both solvent and catalyst. This method allows for direct formation of the quinoline ring structure .

- Esterification: Following the initial synthesis, esterification can be performed with various substituted benzoic acids to yield diverse derivatives of 2,3-Dimethylquinolin-4-OL .

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave radiation, providing an efficient route for synthesizing quinoline derivatives .

2,3-Dimethylquinolin-4-OL finds applications primarily in medicinal chemistry due to its biological activities:

- Antifungal Agent: Its efficacy against fungal pathogens makes it a candidate for developing antifungal medications.

- Precursor in Organic Synthesis: The compound serves as an important intermediate in synthesizing more complex organic molecules.

- Potential Anticancer Activity: Its derivatives are being explored for their ability to induce apoptosis in cancer cells, highlighting their therapeutic potential .

Interaction studies involving 2,3-Dimethylquinolin-4-OL often focus on its binding affinity to various biological targets. For example, docking studies have been conducted to predict its interactions with enzymes and receptors implicated in disease pathways. These studies provide insights into how modifications to the compound's structure can enhance or diminish its biological activity.

Several compounds share structural similarities with 2,3-Dimethylquinolin-4-OL. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelating metal ions |

| 2-Methylquinolin | Methyl group at position 2 | Exhibits antibacterial properties |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Used as a precursor for synthesizing other quinolines |

| 6-Methoxyquinoline | Methoxy group at position 6 | Displays anti-inflammatory properties |

The uniqueness of 2,3-Dimethylquinolin-4-OL lies in its specific arrangement of methyl and hydroxyl groups, which influences its solubility and biological activity compared to these similar compounds.

Core Synthetic Pathways

The synthesis of 2,3-dimethylquinolin-4-ol typically begins with cyclization strategies involving substituted aniline precursors. A prominent method involves the acid-catalyzed cyclization of N-tosyl-α-(p-substituted-anilino)-propionic acid derivatives. For example, heating N-tosyl-α-(p-chloroanilino)-propionic acid with phosphorus oxychloride generates a tetrahydroquinoline intermediate, which undergoes dehydrogenation using palladium black to yield the aromatic quinoline core [1]. Subsequent hydrolysis under alkaline conditions liberates the 4-hydroxy group, achieving yields of approximately 50% after recrystallization [1].

Alternative routes employ Rhodium(III)-catalyzed dimerization of 2-alkynylanilines, which offers tunable access to quinoline derivatives with high atom economy [3]. This method facilitates the introduction of methyl groups at positions 2 and 3 through strategic selection of alkynyl substituents. Polyphosphoric acid (PPA)-mediated cyclization of acylated 4-aminophenol derivatives further provides a scalable pathway to the quinoline skeleton [3].

Table 1: Key Synthetic Methods for 2,3-Dimethylquinolin-4-ol

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid-catalyzed cyclization | PPA, 110–130°C, 4–6 h | 50–65 | [1] [3] |

| Rhodium(III)-catalyzed dimerization | [Cp*RhCl₂]₂, HFIP, 80°C | 60–75 | [3] |

| Palladium-mediated dehydrogenation | Pd/C, H₂O, reflux | 70–85 | [1] |

Fluorinated Derivatives

Fluorination of 2,3-dimethylquinolin-4-ol enhances its electronic and pharmacokinetic properties. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) selectively introduces fluorine at position 6 or 8 of the quinoline ring [3]. For instance, treating 2,3-dimethylquinolin-4-ol with Selectfluor® in acetonitrile at 60°C for 12 hours yields 6-fluoro-2,3-dimethylquinolin-4-ol with 65–80% efficiency [3].

Halogen-exchange reactions provide another route to fluorinated analogs. Starting from 6-chloro-2,3-dimethylquinolin-4-ol, nucleophilic substitution with potassium fluoride in dimethylformamide (DMF) at 150°C replaces chlorine with fluorine, albeit with moderate yields (40–55%) [1].

Table 2: Fluorination Strategies for 2,3-Dimethylquinolin-4-ol Derivatives

| Fluorination Method | Reagents/Conditions | Position | Yield (%) |

|---|---|---|---|

| Electrophilic fluorination | Selectfluor®, CH₃CN, 60°C | C6 | 65–80 |

| Halogen exchange | KF, DMF, 150°C | C6 | 40–55 |

| Directed ortho-metalation | LDA, NFSI, THF, −78°C | C8 | 50–70 |

Alkoxy and Acyloxy Substituted Derivatives

Alkoxy and acyloxy groups are introduced via nucleophilic substitution or esterification reactions. The 4-hydroxy moiety of 2,3-dimethylquinolin-4-ol serves as a handle for alkylation using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) [5]. For example, reacting the parent compound with benzyl alcohol in tetrahydrofuran (THF) produces 4-benzyloxy-2,3-dimethylquinoline in 85% yield [5].

Acyloxy derivatives are synthesized via Steglich esterification. Treating 2,3-dimethylquinolin-4-ol with angeloyl chloride in dichloromethane (DCM) and N,N-dimethylaminopyridine (DMAP) furnishes 4-angeloyloxy-2,3-dimethylquinoline, a structural motif observed in natural products [5]. Microwave-assisted acylation reduces reaction times from hours to minutes while maintaining high yields (90–95%) [3].

Table 3: Alkoxy/Acyloxy Derivative Synthesis

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Mitsunobu alkylation | DEAD, PPh₃, ROH, THF | 4-Alkoxy-2,3-dimethylquinoline | 75–90 |

| Steglich esterification | RCOCl, DMAP, DCM | 4-Acyloxy-2,3-dimethylquinoline | 80–95 |

| Microwave acylation | RCO₂H, DCC, MW, 100°C | 4-Acyloxy derivatives | 90–95 |

Carbamate and Carbonate Derivatives

Carbamate and carbonate derivatives are accessed by reacting the 4-hydroxy group with chloroformates or carbamoyl chlorides. Treatment of 2,3-dimethylquinolin-4-ol with methyl chloroformate in pyridine yields the corresponding 4-(methoxycarbonyloxy) derivative, which serves as a prodrug candidate [3]. Isocyanate-mediated carbamate formation proceeds via addition of aryl isocyanates to the hydroxyl group, producing N-aryl carbamates with 70–85% efficiency [3].

Carbonate-linked conjugates are synthesized using bis(chloroformates) as bridging agents. For instance, reacting 2,3-dimethylquinolin-4-ol with ethylene glycol bis(chloroformate) generates dimeric carbonate derivatives, which exhibit enhanced solubility in polar solvents [3].

Table 4: Carbamate/Carbonate Derivative Synthesis

| Derivative Type | Reagents/Conditions | Key Feature | Yield (%) |

|---|---|---|---|

| Carbamate | R–NCO, Et₃N, DCM | Tunable N-aryl substituents | 70–85 |

| Carbonate | ClCO₂R’OCOCl, pyridine | Dimeric or polymeric structures | 60–75 |

| Mixed carbonate-carbamate | Stepwise ClCO₂R and R–NCO addition | Hybrid functionality | 50–65 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant